molecular formula C10H6Cl2N4 B1265970 1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)- CAS No. 58791-79-0

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-

Cat. No. B1265970
CAS RN: 58791-79-0
M. Wt: 253.08 g/mol
InChI Key: WDDDQTCPSCIJSL-UHFFFAOYSA-N
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Description

1H-pyrazole-4-carbonitrile derivatives have garnered significant attention in the field of synthetic and medicinal chemistry due to their versatile chemical properties and potential applications. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating a broad spectrum of biological activities.

Synthesis Analysis

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves Michael-type addition reactions. This process exhibits excellent regio-selectivity, yielding pyrazole derivatives as exclusive products under mild reaction conditions. Such methodologies underscore the efficiency and selectivity in synthesizing these compounds, making them valuable for both academic and industrial applications in fields like crop protection (S. Plem, D. Müller, M. Murguía, 2015).

Molecular Structure Analysis

Crystallographic studies reveal that 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile crystallizes in the orthorhombic space group. The structure is characterized by specific dihedral angles between the trichlorophenyl and pyrazole groups, influenced by intermolecular hydrogen bonding and crystal packing effects, which impact the molecular conformation and stability (J. Jasinski, R. Butcher, P. Karegoudar, B. S. Holla, H. Yathirajan, B. Narayana, 2008).

Scientific Research Applications

Crystal Structure Insights

Crystal Structure and Molecular Interactions 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile demonstrates intriguing crystal packing effects influenced by intermolecular hydrogen bonding (N-H…N interactions) and its orthorhombic crystal structure. The arrangement within the unit cell is distinct, featuring two independent molecules with specific cell parameters and dihedral angles that reflect the spatial orientation of trichlorophenyl and pyrazole groups (Jasinski et al., 2008). The compound, C6H7ClN4, showcases a pyrazole ring substituted with amino, carbonitrile, and 2-chloro-ethyl groups, where the crystal structure is stabilized by N-H…N and C-H…Cl interactions (Fathima et al., 2014).

Synthetic Pathways and Derivatives

Synthesis of Pyrazolopyranopyrimidinones and Pyrazolopyranooxazinones The compound has been used as a precursor in synthesizing pyrazolopyrano-[oxazines and pyrimidinones, showcasing antimicrobial properties. The structural elucidation was accomplished through spectral data and elemental analysis, indicating its importance in creating novel compounds with potent activity (El-ziaty et al., 2016).

Unexpected Thiophosphorylation Result An interesting reaction involving the derivative of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with phosphorus sulfide resulted in an unexpected heterocyclic system—[1,2]oxaphosphinino[6,5-c]pyrazole. This finding was validated through 2D NMR spectroscopy and X-ray diffraction analysis, indicating the compound's potential in leading to novel chemical structures (Dotsenko et al., 2019).

Application in Crop Protection and Molecular Interactions

Key Intermediates in Crop Protection This compound serves as a key intermediate in synthesizing a series of pyrazoles used in crop protection. The synthesis process exhibits high selectivity and regio-selectivity, indicating its significant role in creating compounds beneficial for agricultural applications (Plem et al., 2015).

Facile One-Pot Synthesis A novel one-pot synthesis method using this compound has been developed, showcasing the compound's versatility in creating 5-amino-1H-pyrazole-4-carbonitrile derivatives. This method emphasizes the compound's significance in facilitating efficient and high-yield synthesis protocols (Poonam & Singh, 2019).

Safety And Hazards

This compound may be harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDDQTCPSCIJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073572
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-

CAS RN

58791-79-0
Record name 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58791-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058791790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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